4,5-Diaminopyrimidine-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-diamino-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c5-2-1-7-4(9)8-3(2)6/h1H,5H2,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVXWCSUTDEXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901501 | |
| Record name | NoName_627 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4,5 Diaminopyrimidine 2 Thiol
Established Synthetic Pathways to the 4,5-Diaminopyrimidine-2-thiol Nucleus
The synthesis of the this compound core can be achieved through several routes, broadly categorized as direct cyclization approaches and the functionalization of pre-existing pyrimidine (B1678525) intermediates.
Direct Cyclization Approaches with Thiourea (B124793)
The construction of the pyrimidine ring through the condensation of a three-carbon component with thiourea is a common strategy. While direct synthesis of this compound from simple acyclic precursors is not extensively documented, related syntheses provide insight into potential pathways. For instance, the reaction of malononitrile (B47326) with thiourea in the presence of a base like sodium ethoxide is a well-established method for producing 4,6-diaminopyrimidine-2-thiol. nih.gov A plausible, though less reported, approach for the 4,5-isomer could involve the use of α-aminomalononitrile or a related three-carbon synthon bearing two adjacent amino or amino-precursor groups.
A general representation of this cyclization strategy is the Traube purine (B94841) synthesis, which, while focused on purine formation, relies on the initial synthesis of 4,5-diaminopyrimidines. drugfuture.comslideshare.netpharmaguideline.comscribd.comthieme-connect.de This classical method often involves the nitrosation of a 4-aminopyrimidine (B60600) derivative, followed by reduction to introduce the second amino group at the 5-position, and subsequent cyclization. drugfuture.compharmaguideline.comscribd.com While not a direct synthesis of the thiol-containing pyrimidine, it underscores the importance of building the 4,5-diamino substitution pattern.
A more direct, three-component reaction has been developed for the synthesis of polysubstituted 2-alkylthiopyrimidines, which involves the condensation of an aldehyde, malononitrile, and an S-alkylisothiouronium salt in water. nih.gov This highlights the feasibility of one-pot syntheses for creating complex pyrimidine structures, a strategy that could potentially be adapted for this compound.
Functionalization of Pre-existing Pyrimidine Intermediates
A more common and often more efficient method for synthesizing this compound involves the modification of an already formed pyrimidine ring. This approach offers greater control over the substitution pattern.
One such strategy begins with a suitably substituted pyrimidine, such as 4,5-diamino-2-chloropyrimidine. The chloro group at the 2-position is a good leaving group and can be displaced by a sulfur nucleophile. A reported synthesis of the isomeric 2,4-diamino-6-mercaptopyrimidine (B1586275) involves the reaction of 2,4-diamino-6-chloropyrimidine with sodium hydrosulfide (B80085) in refluxing ethanol, affording the product in good yield. acs.org A similar reaction with 4,5-diamino-2-chloropyrimidine would be expected to yield the target molecule.
Another approach starts with 4,5-diaminopyrimidine (B145471) itself. researchgate.netchemicalbook.com The introduction of a thiol group at the 2-position can be challenging but could potentially be achieved through direct thiation, although specific reagents and conditions for this transformation on 4,5-diaminopyrimidine are not well-documented. A more general method for introducing a thiol group onto a pyrimidine ring involves reaction with phosphorus pentasulfide, a powerful thiating agent. ontosight.ai
The following table summarizes the key aspects of these synthetic approaches.
| Method | Starting Materials | Key Reagents | General Principle | Reference |
| Direct Cyclization | α-Aminomalononitrile derivative, Thiourea | Base (e.g., Sodium Ethoxide) | Construction of the pyrimidine ring from acyclic precursors. | nih.gov (by analogy) |
| Functionalization | 4,5-Diamino-2-chloropyrimidine | Sodium Hydrosulfide (NaSH) | Nucleophilic substitution of a halogen on the pyrimidine ring. | acs.org (by analogy) |
| Functionalization | 4,5-Diaminopyrimidine | Phosphorus Pentasulfide (P4S10) | Direct thiation of a pre-existing pyrimidine ring. | ontosight.ai (general method) |
Synthesis of Advanced this compound Derivatives
The presence of two primary amino groups and a thiol group makes this compound a versatile scaffold for the synthesis of more complex molecules.
Strategies for N-Alkylation and Acylation of Amino Groups
The amino groups at positions 4 and 5 can be readily functionalized through alkylation and acylation reactions.
N-Alkylation: The reaction of this compound with alkyl halides can lead to N-alkylated products. The regioselectivity of these reactions can be influenced by the reaction conditions, such as the base and solvent used. researchgate.net In some cases, a mixture of mono- and di-alkylated products may be obtained. researchgate.net The use of a base, such as potassium carbonate in a polar aprotic solvent like DMF, is a common practice for these alkylations. researchgate.net
N-Acylation: Acylation of the amino groups can be achieved using acylating agents like acyl chlorides or acid anhydrides. crunchchemistry.co.ukchemrevise.org These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The reactivity of acyl chlorides and anhydrides allows for the formation of amide bonds under relatively mild conditions. crunchchemistry.co.uk The use of carbon dioxide has also been explored as a temporary protecting group to achieve selective mono-acylation of diamines. rsc.org
Thiol Group Modifications: Thioether Formation and Oxidation Products
The thiol group at the 2-position is a key site for chemical modification, allowing for the formation of thioethers and various oxidation products.
Thioether Formation: The thiol group can be S-alkylated to form thioethers. This is typically achieved by reacting the sodium salt of this compound with an alkyl halide in a solvent like DMF. vulcanchem.commdpi.com The sodium salt is generated in situ by treating the thiol with a base such as sodium hydroxide. mdpi.com This reaction is generally efficient and provides a straightforward route to 2-(alkylthio)pyrimidine derivatives. mdpi.com
Oxidation Products: The thiol group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of the corresponding disulfide. vulcanchem.comresearchgate.net A variety of reagents have been reported for the oxidation of thiols to disulfides, including sodium periodate, ammonium (B1175870) persulfate, and dimethyl sulfoxide (B87167) under acidic conditions. mdpi.combiolmolchem.comresearchgate.net Further oxidation under stronger conditions can lead to the formation of sulfonic acids.
The table below provides an overview of these thiol group modifications.
| Modification | Reagents | Product Type | Reference |
| S-Alkylation | Alkyl halide, Base (e.g., NaOH, KOH) | Thioether | vulcanchem.commdpi.com |
| Oxidation | Mild oxidizing agent (e.g., NaIO4, (NH4)2S2O8, DMSO/HI) | Disulfide | vulcanchem.comresearchgate.netmdpi.combiolmolchem.comresearchgate.net |
Condensation Reactions for Schiff Base Derivatives
The primary amino groups of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.netnepjol.infojptcp.comnih.govptfarm.pl These reactions are typically catalyzed by an acid, such as glacial acetic acid or sulfuric acid, and often involve heating to drive the reaction to completion by removing the water formed. researchgate.netnepjol.info
A wide variety of aldehydes, including substituted benzaldehydes, can be used to generate a library of Schiff base derivatives. researchgate.netjptcp.com The formation of the imine bond is confirmed by spectroscopic methods such as FT-IR, which shows the characteristic C=N stretching vibration, and NMR, which reveals the presence of the azomethine proton. researchgate.netnih.gov
| Reactant | Catalyst | Product | Reference |
| Aldehyde/Ketone | Acid (e.g., Acetic Acid, Sulfuric Acid) | Schiff Base (Imine) | researchgate.netnepjol.infojptcp.comnih.gov |
Emerging Synthetic Strategies for Pyrimidine-2-thiol (B7767146) Frameworks
The development of novel and efficient synthetic methods for pyrimidine-2-thiol frameworks is an active area of research. These strategies aim to improve yields, reduce reaction times, and enhance molecular diversity.
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) have gained significant traction in the synthesis of complex molecules like pyrimidines because they offer a streamlined approach to building molecular complexity from simple starting materials in a single step. mdpi.com These reactions are particularly attractive for creating large libraries of compounds for screening purposes. acs.org
One of the most well-known MCRs for synthesizing pyrimidine-related structures is the Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea derivative. nih.gov This reaction and its variations have been extensively studied and adapted for the synthesis of various dihydropyrimidinones and their thio-analogs. mdpi.comnih.gov
Recent advancements in MCRs for pyrimidine synthesis include the use of microwave irradiation to accelerate reaction times and improve yields. beilstein-journals.org For instance, a three-component reaction of arylglyoxal monohydrate, 6-amino-1,3-disubstituted uracil, and thiols under microwave conditions has been reported to produce pyrrolo[2,3-d]pyrimidine-2,4-diones efficiently. beilstein-journals.org Another notable MCR involves a pseudo five-component reaction of a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium acetate (B1210297), catalyzed by triflic acid, to yield polysubstituted pyrimidines. mdpi.com
The table below summarizes key aspects of various multicomponent reactions used in the synthesis of pyrimidine frameworks.
| Reaction Type | Components | Catalyst/Conditions | Product | Advantages |
| Biginelli Reaction | Aldehyde, β-dicarbonyl compound, (thio)urea | Acid or base catalysis | Dihydropyrimidin-2(1H)-one/thione | Atom economy, operational simplicity mdpi.comnih.gov |
| Microwave-Assisted Three-Component Reaction | Arylglyoxal monohydrate, 6-amino-1,3-disubstituted uracil, thiols | Acetic acid, microwave irradiation | Pyrrolo[2,3-d]pyrimidine-2,4-diones | Reduced reaction time, high yields beilstein-journals.org |
| Pseudo Five-Component Reaction | Methyl aryl ketone, aromatic aldehyde (2 equiv.), ammonium acetate (2 equiv.) | Triflic acid | Polysubstituted pyrimidines | High degree of substitution mdpi.com |
| Iridium-Catalyzed Multicomponent Synthesis | Amidine, up to three different alcohols | PN5P–Ir–pincer complexes | Unsymmetrically substituted pyrimidines | High regioselectivity, sustainable acs.orgrsc.org |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized organic synthesis, and the construction of pyrimidine rings is no exception. These methods often provide access to structures that are difficult to obtain through traditional means and can proceed under milder conditions with high selectivity. nih.gov
Copper-catalyzed reactions are particularly prominent in pyrimidine synthesis. For example, copper(II) has been used to catalyze the cycloaddition of alkynes with nitrogen-containing molecules like amidines and guanidines to form pyrimidines. mdpi.com Another copper-catalyzed approach involves the cyclization of ketones with nitriles under basic conditions to produce diversely functionalized pyrimidines. mdpi.comrsc.org
Palladium catalysis has also been employed, for instance, in the C-H hydroxylation of 2-arylpyridines to form substituted 2-(pyridin-2-yl)phenols, a reaction that can be relevant to the functionalization of pyrimidine precursors. beilstein-journals.org Furthermore, nickel-catalyzed cross-coupling reactions have been developed for carbon-sulfur bond formation, which is a key step in the synthesis of thioether derivatives of pyrimidines. uwa.edu.au
More recently, iridium-pincer complexes have been utilized in a novel multicomponent synthesis of pyrimidines from amidines and alcohols. acs.orgrsc.org This method is notable for its high regioselectivity and sustainability, as it liberates only hydrogen and water as byproducts. acs.org
The following table details various transition metal-catalyzed reactions for the synthesis of pyrimidine and related heterocyclic frameworks.
| Metal Catalyst | Reaction Type | Substrates | Key Features |
| Copper | Cycloaddition | Alkynes, amidines/guanidines | Powerful tool for pyrimidine construction mdpi.com |
| Copper | Cyclization | Ketones, nitriles | Broad substrate scope, good functional group tolerance mdpi.comrsc.org |
| Palladium | C-H Hydroxylation | 2-Arylpyridines | Access to functionalized precursors beilstein-journals.org |
| Nickel | Cross-Coupling (Thioetherification) | Aryl chlorides, thiols | Efficient C-S bond formation uwa.edu.au |
| Iridium | Multicomponent Synthesis | Amidines, alcohols | High regioselectivity, sustainable acs.orgrsc.org |
| Iron | Cyclization | α,β-Unsaturated ketones, amidines | Inexpensive and readily available catalyst nih.gov |
| Manganese | Cyclization | Ketones, isocyanates | Inert C-H activation nih.gov |
Advanced Characterization and Computational Studies of 4,5 Diaminopyrimidine 2 Thiol and Its Analogs
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methodologies are fundamental in confirming the molecular structure of 4,5-Diaminopyrimidine-2-thiol and its analogs. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, mass spectrometry, and UV-Vis spectroscopy each provide unique and complementary information about the compound's atomic connectivity, functional groups, molecular weight, and electronic transitions.
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 1H, 13C)
Advanced NMR techniques are indispensable for the structural elucidation of pyrimidine (B1678525) derivatives. While specific NMR data for this compound is not extensively detailed in publicly accessible literature, analysis of closely related analogs, such as 2-thiopyrimidine and 2-(heptylthio)pyrimidine-4,6-diamine, provides valuable predictive insights. evitachem.com
For a compound like this compound, the ¹H NMR spectrum is expected to show distinct signals for the C6-H proton and the protons of the two amino groups (at C4 and C5) and the thiol (or thione) group. The chemical shift of the C6-H proton would be influenced by the electron-donating amino groups. The amino and thiol protons are exchangeable with deuterium oxide (D₂O) and their signals may appear as broad singlets.
The ¹³C NMR spectrum would provide key information on the carbon skeleton. The C2 carbon, bonded to both sulfur and two nitrogen atoms, is expected to resonate at a significantly downfield chemical shift, characteristic of a thiourea-like environment. The carbons C4 and C5, bearing the amino groups, would also have distinct chemical shifts, as would the C6 carbon. Two-dimensional NMR techniques, such as HSQC and HMBC, would be crucial to definitively assign each proton and carbon signal and confirm the connectivity of the molecule.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on known data for similar pyrimidine structures. Actual experimental values may vary.
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | C6-H | ~7.5-8.0 | Aromatic proton on the pyrimidine ring. |
| ¹H | 4-NH₂ | ~5.0-6.0 | Broad signal, exchangeable with D₂O. |
| ¹H | 5-NH₂ | ~5.0-6.0 | Broad signal, exchangeable with D₂O. |
| ¹H | N1-H / S-H | ~11.0-13.0 | Associated with the thione/thiol tautomerism; broad. |
| ¹³C | C2 (C=S) | ~175-185 | Thione carbon, highly deshielded. |
| ¹³C | C4 | ~150-160 | Carbon attached to an amino group. |
| ¹³C | C5 | ~110-120 | Carbon attached to an amino group. |
| ¹³C | C6 | ~140-150 | Aromatic methine carbon. |
Vibrational Spectroscopy (Infrared and Fourier-Transform Infrared)
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectra are expected to be characterized by absorption bands corresponding to the vibrations of its constituent bonds.
Studies on related compounds like 4,6-diamino-2-pyrimidinethiol show characteristic absorption bands for the N-H stretching vibrations of the amino groups in the region of 3300-3500 cm⁻¹. The C=S stretching vibration of the thione tautomer typically appears in the 1100-1300 cm⁻¹ region. Other significant bands would include C=C and C=N stretching vibrations from the pyrimidine ring, and N-H bending vibrations. The presence of multiple hydrogen bond donors (amino groups) and acceptors suggests the potential for significant intermolecular interactions, which can influence the position and shape of these vibrational bands.
Table 2: Characteristic IR/FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-3500 | N-H Stretch | Amino (NH₂) groups |
| 3000-3100 | C-H Stretch | Aromatic C-H on pyrimidine ring |
| ~2550 (weak) | S-H Stretch | Thiol (S-H) group (thiol tautomer) |
| 1600-1650 | N-H Bend | Amino (NH₂) groups |
| 1400-1600 | C=C and C=N Stretch | Pyrimidine ring |
| 1100-1300 | C=S Stretch | Thione group (thione tautomer) |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The nominal molecular weight of this compound (C₄H₆N₄S) is approximately 142.18 g/mol . High-resolution mass spectrometry (HRMS) can confirm the exact mass and elemental formula.
The fragmentation pattern in electron ionization (EI) mass spectrometry would provide valuable structural information. For instance, the mass spectrum of the analog 4,5-Diamino-6-methyl-2-thiopyrimidine shows a clear molecular ion peak, which is crucial for confirming its molecular weight. For this compound, characteristic fragmentation pathways could involve the loss of small neutral molecules such as HCN, NH₃, or SH from the molecular ion, leading to specific fragment ions that help to piece together the molecular structure.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Technique |
|---|---|---|
| Molecular Formula | C₄H₆N₄S | - |
| Molecular Weight | 142.18 g/mol | MS |
| Exact Mass ([M+H]⁺) | 143.0386 | HRMS (ESI-TOF) |
| Major Fragment Ions (m/z) | Dependent on ionization method; potential losses of NH₂, SH, HCN | EI-MS/MS |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The pyrimidine ring system, being aromatic, is the primary chromophore in this compound. The presence of auxochromes, such as the amino (-NH₂) and thiol (-SH) groups, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the unsubstituted pyrimidine.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.
While a crystal structure for this compound itself is not reported in the searched literature, studies on analogs such as N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide and various 2,4-diaminopyrimidine (B92962) salts provide critical insights. These studies reveal that the pyrimidine ring is typically planar and that intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal lattice. For this compound, it is expected that the amino groups and the thione/thiol group would be extensively involved in a network of hydrogen bonds, dictating the molecular packing in the solid state. Such an analysis would also definitively establish the dominant tautomeric form (thiol or thione) present in the crystal.
Quantum Chemical and Molecular Modeling Investigations
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are powerful computational tools for investigating the structural, electronic, and spectroscopic properties of molecules. These methods can be used to predict geometries, vibrational frequencies, NMR chemical shifts, and electronic transition energies, which can then be compared with experimental data to support structural assignments.
For pyrimidine analogs, DFT calculations have been successfully used to:
Determine the relative stabilities of different tautomers.
Analyze frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and electronic properties.
Simulate vibrational spectra to aid in the assignment of experimental IR and Raman bands.
Predict molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic and nucleophilic attack.
In the context of this compound, computational studies could elucidate the thiol-thione tautomerism, predict its reactivity, and provide a theoretical basis for interpreting its spectroscopic data, especially in cases where experimental data is scarce.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules like this compound. mdpi.comnih.gov This method allows for the calculation of various molecular properties that provide insights into the compound's behavior. DFT studies on related pyrimidine derivatives have successfully reproduced experimental geometrical parameters, making it a reliable method for further computational investigations. mdpi.com
Key parameters derived from DFT calculations that help in understanding the reactivity of this compound include:
Chemical Potential (µ): Indicates the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. A molecule with a high energy gap is considered to have greater hardness and lower reactivity. researchgate.net
Electrophilicity (ω): A global reactivity descriptor that quantifies the electrophilic nature of a molecule. mdpi.com
These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For instance, in studies of similar heterocyclic compounds, the negative energies of both HOMO and LUMO orbitals indicate the stability of the molecules. mdpi.com The B3LYP functional is a commonly employed DFT method for such calculations, often in conjunction with basis sets like 6-311++G(d,p). mdpi.com
Table 1: Global Reactivity Descriptors from DFT Calculations
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Electrophilicity (ω) | ω = µ2 / 2η | Electrophilic nature |
| Electron Affinity (A) | A = -ELUMO | Capacity to accept an electron |
This table is generated based on common formulas used in DFT-based reactivity studies.
Molecular Orbital (MO) Calculations and Electronic Structure Analysis
Molecular Orbital (MO) calculations, particularly the analysis of Frontier Molecular Orbitals (FMOs) such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic structure and reactivity of this compound. mdpi.com The energy and spatial distribution of these orbitals govern the molecule's chemical behavior, including its ability to donate and accept electrons. mdpi.com
The HOMO represents the ability of a molecule to donate an electron, acting as an electron donor orbital. mdpi.com Conversely, the LUMO indicates the ability to accept an electron, functioning as an electron acceptor orbital. mdpi.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. mdpi.com A larger energy gap implies higher stability and lower reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net
In analogous pyrimidine and thiazole (B1198619) azo dye systems, the distribution of HOMO and LUMO is spread across different parts of the molecule, indicating regions of electron density and potential sites for electrophilic and nucleophilic attack. mdpi.com For substituted pyrimidines, the charge density for the HOMO is often located over the pyrimidine ring and associated electron-donating groups. researchgate.net
Computational Studies on Tautomeric Equilibria
This compound can exist in different tautomeric forms, primarily the thiol and thione forms, due to the mobility of protons in its structure. researchgate.netvulcanchem.com Computational studies, often employing DFT, are crucial for investigating the tautomeric equilibria of such compounds. These studies help in determining the relative stability of different tautomers in various environments, such as the gas phase or in solution. nih.govresearchgate.net
For instance, a theoretical study on the closely related 4,5-diamine-2,6-dimercaptopyrimidine revealed a complex tautomerism involving nine possible forms. researchgate.net DFT calculations showed that three of these tautomers are energetically favored, with the thione form being the most stable. researchgate.net In many heterocyclic systems, the thione tautomer is found to be more stable than the thiol form. mdpi.com The relative stability of tautomers can be influenced by the solvent, with the thione form often predominating in polar solvents. researchgate.net
Table 2: Relative Stability of Tautomers
| Tautomeric Form | Key Structural Feature | General Stability Trend |
|---|---|---|
| Thiol | C-SH group | Often favored in the gas phase or nonpolar solvents |
This table is a generalized representation based on findings for similar mercaptopyrimidine compounds.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict the spectroscopic parameters of molecules like this compound. researchgate.net These theoretical predictions are invaluable for interpreting and assigning experimental spectra, such as Fourier-Transform Infrared (FTIR) and Raman spectra. By simulating the vibrational spectra of different tautomers, researchers can elucidate the complex composition of the experimentally observed vibrational bands. researchgate.net
For example, in the study of 4,5-diamine-2,6-dimercaptopyrimidine, DFT calculations were successfully used to simulate the vibrational spectra of its various tautomeric forms. researchgate.net This allowed for the assignment of complex experimental bands to specific vibrational modes of the different isomers present in the sample. researchgate.net Such analyses are crucial for confirming the presence of specific tautomers and understanding the molecule's structural characteristics.
Analysis of Non-Linear Optical (NLO) Properties
Pyrimidine derivatives have attracted interest for their potential as non-linear optical (NLO) materials, which have applications in optoelectronics and photonic devices. nih.govresearchgate.net Computational studies are employed to predict and analyze the NLO properties of these compounds. The key NLO properties investigated include polarizability (α) and hyperpolarizability (β and γ). nih.govnih.gov
DFT calculations can be used to determine these properties. For instance, studies on newly synthesized pyrimidine derivatives have shown that they can exhibit significant NLO behavior. nih.govresearchgate.net The NLO response in organic molecules often arises from the delocalization of π-electrons within the molecular framework. nih.gov In some cases, the NLO properties are enhanced in the crystalline environment. nih.gov The calculated hyperpolarizability values of pyrimidine derivatives have been shown to be significantly higher than that of urea (B33335), a standard NLO material. mdpi.com
Table 3: Calculated NLO Properties of a Pyrimidine Derivative Compared to Urea
| Compound | Polarizability (α) | First Hyperpolarizability (β) |
|---|---|---|
| Urea (reference) | 1.0 (relative value) | 1.0 (relative value) |
| Example Pyrimidine Ligand | - | 14 times higher than urea |
| Example Pd(II) Complex | - | 24 times higher than urea |
| Example Ag(I) Complex | - | 33 times higher than urea |
This table is based on data for a different Schiff base ligand and its complexes to illustrate the potential NLO properties of such compounds relative to a standard. mdpi.com
Hirshfeld Surface and Natural Bond Orbital (NBO) Analysis
Hirshfeld surface analysis is a valuable computational tool for visualizing and analyzing intermolecular interactions within a crystal structure. nih.govnih.govmdpi.com It provides insights into the packing modes and the nature of contacts between molecules. nih.govmdpi.com For pyrimidine derivatives, Hirshfeld surface analysis has been used to identify and quantify various intermolecular interactions, such as H···H, N···H, C···H, and S···H contacts. nih.govresearchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface help to visualize the contributions of these different interactions. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis is another important computational technique used to study hyperconjugative interactions and intramolecular charge transfer within a molecule. mdpi.commdpi.com NBO analysis provides information about the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. mdpi.com These interactions, such as n→π* and π→π*, contribute significantly to the stability of the molecule. mdpi.com In studies of related heterocyclic compounds, NBO analysis has been used to elucidate the stabilization arising from intramolecular charge transfer. researchgate.netmdpi.com
Thermal Stability and Decomposition Pathway Analysis
The thermal stability and decomposition pathways of this compound are important for understanding its behavior at elevated temperatures. Thermogravimetric analysis (TGA) is an experimental technique used to study the thermal stability of materials. mdpi.com Computational studies can complement experimental data by predicting decomposition pathways.
For thiol-containing compounds, thermal decomposition can proceed through various pathways, including the cleavage of C-S bonds. nih.gov For example, the thermal decomposition of ethanethiol has been shown to produce products through C-S bond homolysis, as well as intramolecular elimination to form an alkene and hydrogen sulfide (B99878). nih.gov In the context of materials science, the incorporation of related compounds into polymer matrices has been studied to assess their effect on thermal stability. For instance, the addition of poly(aminopropyl/phenyl)silsesquioxane to a thiol-ene polymer was found to influence its thermal degradation, promoting the formation of a char layer that can retard further decomposition. mdpi.com The activation energy for thermal degradation, which can be calculated using methods like the Kissinger and Flynn–Wall–Ozawa methods, provides a quantitative measure of the stability of the material. mdpi.com
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4,5-diamine-2,6-dimercaptopyrimidine |
| Ethanethiol |
| Hydrogen sulfide |
| Poly(aminopropyl/phenyl)silsesquioxane |
Pharmacological and Biological Research Applications of 4,5 Diaminopyrimidine 2 Thiol Derivatives
Enzyme Inhibition and Mechanistic Studies
Derivatives of 4,5-Diaminopyrimidine-2-thiol have been extensively studied as inhibitors of several key enzymes, playing a crucial role in the elucidation of enzymatic mechanisms and the development of targeted therapeutic agents.
Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of essential cellular components, making it a significant target for therapeutic intervention in diseases like cancer and bacterial infections. rjpbr.com The 2,4-diaminopyrimidine (B92962) scaffold is a well-established motif in the design of DHFR inhibitors. rjpbr.comnih.gov Compounds incorporating this structure can interfere with the production of tetrahydrofolate, a key cofactor for the synthesis of purines and thymidylate, ultimately leading to cell death. mdpi.com
Numerous derivatives based on the aminopyrimidine structure have been shown to inhibit DHFR, resulting in antibacterial activity. nih.gov For instance, a series of 2,4-diamino-5-(2'-arylpropargyl)pyrimidine derivatives have been investigated as nonclassical human DHFR inhibitors. These lipid-soluble compounds can passively diffuse through cell membranes, overcoming resistance mechanisms associated with active transport. nih.gov Molecular docking studies of these compounds have shown that the pyrimidine (B1678525) ring maintains conserved hydrogen bonds with the enzyme's active site. nih.gov One particularly potent compound, 2,4-diamino-5-(3-(3,4,5-trimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine, was found to be 3500-fold more potent than trimethoprim (B1683648) against human DHFR. nih.gov
Furthermore, thieno[2,3-d]pyrimidine (B153573) derivatives have been designed as dual inhibitors of thymidylate synthase (TS) and DHFR. nih.gov Research has shown that both methyl and ethyl groups at the C6-position of these compounds are conducive to potent human TS and DHFR inhibition. nih.gov One such derivative demonstrated excellent dual inhibition of human TS (IC50 = 54 nM) and human DHFR (IC50 = 19 nM). nih.gov
The inhibitory activities of 5-(Substituted Phenyl) Thio-2,4-Diaminopyrimidines against E. coli DHFR have also been a subject of quantitative structure-activity relationship (QSAR) studies. jlu.edu.cn These analyses have shown a correlation between the inhibitory activity and the molecular properties of the substituents. jlu.edu.cn
| Compound Class | Target Enzyme | Key Findings |
| 2,4-diamino-5-(2'-arylpropargyl)pyrimidines | Human DHFR | Potent, nonclassical inhibitors that overcome active transport resistance. nih.gov |
| Thieno[2,3-d]pyrimidines | Human TS and DHFR | Dual inhibitors with nanomolar efficacy against tumor cells. nih.gov |
| 5-(Substituted Phenyl) Thio-2,4-Diaminopyrimidines | E. coli DHFR | Inhibitory activity correlated with substituent properties in QSAR studies. jlu.edu.cn |
| Pyrimidine-clubbed benzimidazoles | DHFR | Designed as potential DHFR inhibitors with promising antibacterial and antifungal activities. nih.gov |
Kinase Inhibition (e.g., Plasmodium falciparum Calcium-Dependent Protein Kinase 4, PLK1, BRD4)
The versatility of the pyrimidine scaffold extends to the inhibition of various protein kinases, which are critical regulators of cellular processes.
Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4): This kinase is essential for the sexual development of the malaria parasite Plasmodium falciparum and its transmission to mosquitoes. nih.gov A series of pyrazolopyrimidine-based compounds have been identified as potent inhibitors of PfCDPK4. These inhibitors have demonstrated the ability to block P. falciparum exflagellation, a crucial step in the parasite's life cycle, without showing toxicity to human cells. nih.gov The development of these inhibitors represents a promising strategy for creating transmission-blocking antimalarial agents. nih.gov
Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4): Both PLK1 and BRD4 are considered significant targets in cancer therapy. PLK1 plays a vital role in cell cycle regulation, and its inhibition can lead to mitotic arrest and cell death. nih.gov BRD4 is involved in the regulation of oncogenes. The dual inhibition of both BRD4 and PLK1 is a promising anticancer strategy. nih.gov Novel series of 5-arylethylidene-amino-2-thiopyrimidine-4-ones have been synthesized and evaluated as dual BRD4 and PLK1 inhibitors. nih.govnih.gov Certain compounds from this series have shown significant inhibition of both BRD4 and PLK1, with IC50 values in the nanomolar range, comparable to the reference drug volasertib. nih.gov For example, compound 7 in one study significantly inhibited BRD4 and PLK1 with IC50 values of 0.042 µM and 0.02 µM, respectively. nih.gov This compound was also found to induce apoptosis and arrest cell growth at the G2/M phase. nih.gov
| Kinase Target | Compound Class | Biological Effect |
| PfCDPK4 | Pyrazolopyrimidines | Inhibition of parasite exflagellation, blocking malaria transmission. nih.gov |
| PLK1 and BRD4 | 5-arylethylidene-amino-2-thiopyrimidine-4-ones | Dual inhibition leading to anticancer activity. nih.govnih.gov |
Cyclooxygenase (COX) Inhibition and Anti-Inflammatory Profiles
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation. mdpi.com There are two main isoforms, COX-1 and COX-2. The inhibition of COX-2 is a major target for anti-inflammatory drugs. Pyrimidine derivatives have shown potential as selective COX-2 inhibitors. mdpi.comnih.gov
Studies on certain pyrimidine derivatives have demonstrated high selectivity towards COX-2 over COX-1, with performance comparable to the established drug meloxicam. mdpi.com This selectivity is attributed to the larger binding pocket in the active site of COX-2 compared to COX-1. mdpi.com In addition to their COX inhibitory activity, these compounds have also exhibited antioxidant properties by reducing levels of reactive oxygen species (ROS) in inflammatory cell models. mdpi.comnih.gov
Furthermore, a series of 4,5-diaryloxazoles substituted with a methylsulfonyl or sulfonamido group have been developed as potent and selective COX-2 inhibitors. nih.govwustl.edu One of the most potent compounds in this class, SC-299, exhibited a selectivity for COX-2 of about 800-fold. nih.govwustl.edu
| Compound Class | Target Enzyme | Key Findings |
| Pyrimidine derivatives | COX-2 | High selectivity for COX-2 inhibition and antioxidant properties. mdpi.comnih.gov |
| 4,5-Diaryloxazoles | COX-2 | Potent and highly selective inhibition of COX-2. nih.govwustl.edu |
Mechanisms of Covalent Enzyme Inhibition
Covalent inhibition is a mechanism where an inhibitor forms a stable, covalent bond with its target enzyme, often leading to irreversible inactivation. nih.gov This process typically involves an electrophilic "warhead" on the inhibitor reacting with a nucleophilic amino acid residue, such as cysteine, in the enzyme's active site. nih.gov The thiol group of this compound and its derivatives makes them potential candidates for covalent inhibition, particularly targeting cysteine residues in enzymes.
The formation of a covalent bond can provide advantages such as high potency and prolonged duration of action. nih.gov The mechanism of covalent inhibition generally occurs in two steps: first, the reversible binding of the inhibitor to the enzyme, followed by the formation of the covalent bond. nih.gov
A specific example of a covalent reaction involving a thiol is the thiol-alkyne addition, which can lead to a vinyl sulfide (B99878) linkage, covalently modifying the enzyme. researchgate.net While irreversible covalent inhibitors can raise concerns about off-target effects, the development of reversible covalent inhibitors offers a strategy to mitigate these risks. nih.gov In reversible covalent inhibition, the covalent adduct can dissociate, allowing for a dynamic equilibrium that can reduce the accumulation of off-target modifications. nih.gov The thiol-containing nature of this compound suggests that its derivatives could be designed to act as either reversible or irreversible covalent inhibitors, depending on the reactivity of the warhead incorporated into the molecule.
Antimicrobial Drug Discovery
The rise of antimicrobial resistance necessitates the discovery of new and effective therapeutic agents. Pyrimidine derivatives, including those based on the this compound scaffold, have been a rich source of compounds with antimicrobial properties.
Antibacterial Efficacy Against Bacterial Pathogens
Derivatives of pyrimidine-2-thiol (B7767146) have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, newly synthesized pyrimidin-2-ol/thiol/amine derivatives have been evaluated for their in vitro antimicrobial potential against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as chloro groups, on the benzylidene portion of these molecules can enhance their antimicrobial activity. nih.gov
In another study, a series of 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivatives were synthesized and screened for antibacterial activity against Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. pharmascholars.com One compound in this series, 3-Amino-4-(4-chloro-phenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione, showed maximum activity against these bacteria. pharmascholars.com
Furthermore, the functionalization of gold nanoparticles with 4,6-diamino-2-pyrimidinethiol (DAPT) has been shown to be an effective strategy to tune and activate antibacterial effects. nih.govresearchgate.net Ultrasmall DAPT-modified gold nanoparticles (uDGNPs, <2 nm) exhibit a broad antibacterial spectrum, with a significant increase in efficacy against Gram-positive bacteria. nih.govresearchgate.net
The antibacterial activity of pyrimidine derivatives is often linked to the inhibition of essential bacterial enzymes, such as DHFR, as discussed previously. nih.gov Pyrimidine-clubbed benzimidazole (B57391) derivatives have been developed as potential DHFR inhibitors and have shown antibacterial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov
| Bacterial Pathogen | Compound Class | Observed Effect |
| Staphylococcus aureus | Pyrimidin-2-ol/thiol/amine derivatives | Antimicrobial activity. nih.govresearchgate.net |
| Escherichia coli | Pyrimidin-2-ol/thiol/amine derivatives | Antimicrobial activity. nih.govresearchgate.net |
| Pseudomonas aeruginosa | 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivatives | Antibacterial activity. pharmascholars.com |
| Klebsiella pneumoniae | 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivatives | Antibacterial activity. pharmascholars.com |
| Gram-positive bacteria | 4,6-diamino-2-pyrimidinethiol-modified gold nanoparticles | Enhanced antibacterial efficacy with ultrasmall nanoparticles. nih.govresearchgate.net |
Antifungal Activities Against Fungal Species
Pyrimidine derivatives, the class of compounds to which this compound belongs, have garnered significant attention in agrochemical research for their properties as fungicides. nih.gov Research has demonstrated that various synthesized pyrimidine derivatives possess fungicidal activities, with some showing more potency than commercially available fungicides. nih.gov In vitro testing of certain pyrimidine derivatives has been conducted against a range of fourteen phytopathogenic fungi, which are common in Chinese agro-ecosystems. nih.gov
While broad studies on pyrimidine derivatives confirm their potential, more targeted research has explored the antifungal activity of related heterocyclic structures. For instance, novel 2,4-disubstituted thiazole (B1198619) derivatives have been developed and shown to have activity against Candida albicans. mdpi.com One such derivative, after a demethylation process, exhibited anti-Candida albicans activity with a Minimum Inhibitory Concentration (MIC80) of 9 μM, which is comparable to the established antifungal drug fluconazole. mdpi.com These findings underscore the potential of heterocyclic scaffolds related to pyrimidines in the development of new antifungal agents.
Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency
The antimicrobial potential of this compound and its derivatives is rooted in its distinct molecular architecture. vulcanchem.com The structure features a pyrimidine ring that acts as an aromatic scaffold. vulcanchem.com Key functional groups, including amino groups at positions 4 and 5, serve as hydrogen bond donors, which can enhance binding affinity to biological targets. vulcanchem.com Furthermore, the thiol group at position 2 imparts nucleophilicity and the capacity to form covalent bonds, particularly with cysteine residues in enzymes, making it a candidate for developing enzyme inhibitors. vulcanchem.com
Structure-activity relationship (SAR) studies on related compounds provide insights into how molecular modifications can influence antimicrobial potency. For example, in a series of 4(5)-aryl-2-amino-1H-imidazoles, the substitution pattern on the phenyl group and the nature of the N1-substituent were found to have a major effect on the inhibition of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. nih.gov General studies on other antimicrobial agents have shown that factors like chain length can correlate with antimicrobial activity; an increase in oligomer length from six to ten subunits was observed to improve the antimicrobial effects for both linear and cyclic series of compounds. mdpi.com While these principles are informative, systematic SAR studies focused specifically on complex derivatives of this compound are a direction for future research. vulcanchem.com
Anticancer and Antiproliferative Agent Development
In Vitro Cytotoxicity Assessments on Cancer Cell Lines
Derivatives based on pyrimidine and fused pyrimidine scaffolds have been extensively evaluated for their antiproliferative activity against a wide range of human cancer cell lines. Thieno[2,3-d]pyrimidine derivatives, for example, have demonstrated significant cytotoxic effects. Compound 9c , a novel 3-phenyltetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine derivative, showed potent activity against the HCT-116 colon cancer cell line with an IC50 value of 0.904 ± 0.03 µM. researchgate.net Another derivative, 17f , was highly active against both HCT-116 and HepG2 (liver cancer) cell lines, with IC50 values of 2.80 ± 0.16 µM and 4.10 ± 0.45 µM, respectively. researchgate.net
Similarly, thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and tested. mdpi.com Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netunife.itthiazolo[4,5-d]pyrimidine-2(3H)-thione) was identified as a particularly active agent, showing strong cytotoxic effects against melanoma cell lines C32 (IC50 = 24.4 µM) and A375 (IC50 = 25.4 µM). mdpi.com Another class, thiazolo[5,4-d]pyrimidines, also showed promise, with compound 4k exhibiting antiproliferative activity against lung (A549, IC50 = 1.4 µM) and glioblastoma (T98G, IC50 = 3.4 µM) cancer cell lines. nih.gov
| Compound Class | Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine | 9c | HCT-116 (Colon) | 0.904 ± 0.03 researchgate.net |
| Thieno[2,3-d]pyrimidine | 17f | HCT-116 (Colon) | 2.80 ± 0.16 researchgate.net |
| Thieno[2,3-d]pyrimidine | 17f | HepG2 (Liver) | 4.10 ± 0.45 researchgate.net |
| Thiazolo[4,5-d]pyrimidine | 3b | C32 (Melanoma) | 24.4 mdpi.com |
| Thiazolo[4,5-d]pyrimidine | 3b | A375 (Melanoma) | 25.4 mdpi.com |
| Thiazolo[5,4-d]pyrimidine (B3050601) | 4k | A549 (Lung) | 1.4 nih.gov |
| Thiazolo[5,4-d]pyrimidine | 4k | NCI-H322 (Lung) | 7.1 nih.gov |
| Thiazolo[5,4-d]pyrimidine | 4k | A431 (Epidermal) | 3.1 nih.gov |
| Thiazolo[5,4-d]pyrimidine | 4k | T98G (Glioblastoma) | 3.4 nih.gov |
| Thiazolo[5,4-d]pyrimidine | 4a | HL-60 (Leukemia) | 8 nih.gov |
Induction of Apoptosis and Cell Cycle Perturbation Studies
Beyond cytotoxicity, research has focused on the mechanisms by which pyrimidine derivatives exert their anticancer effects, primarily through the induction of apoptosis (programmed cell death) and disruption of the cell cycle. For instance, a thiazolo[5,4-d]pyrimidine derivative, compound 4k , was shown to induce apoptosis in A549 lung cancer cells. nih.gov This was evidenced by an increase in the sub-G1 cell population, a hallmark of apoptosis. nih.gov Similarly, another derivative, 4a , induced apoptosis in HL-60 leukemia cells. nih.gov Further investigation confirmed their apoptosis-inducing activity through the cleavage of PARP-1 and inhibition of procaspase-3. nih.gov
Other studies have demonstrated the ability of these compounds to perturb the cell cycle. A novel 6-amino-5-cyano-2-thiopyrimidine derivative, compound 1c , was found to arrest the cell cycle in the S phase in leukemia cells. nih.gov This compound also significantly increased both early and late apoptosis in HL60 and leukemia SR cells, triggering apoptosis by activating caspase 3 and Bax while suppressing the anti-apoptotic protein Bcl2. nih.gov In another study, a different pyrimidine derivative, compound 7 , was found to halt cell growth at the G2/M phase, similar to the reference drug volasertib. mdpi.com This cell cycle arrest is a critical mechanism for inhibiting the proliferation of cancer cells. mdpi.commdpi.com
Dual-Targeting Approaches in Oncology
A promising strategy in modern cancer therapy is the development of single molecules that can inhibit multiple targets involved in cancer progression. This dual-targeting approach can lead to enhanced efficacy and potentially overcome drug resistance. Pyrimidine-based scaffolds have proven to be versatile for designing such inhibitors.
One study reported the development of novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). nih.gov Both BRD4 and PLK1 are crucial for cell cycle regulation and are implicated in cancer progression. mdpi.comnih.gov Compounds 4 and 7 from this series significantly inhibited both BRD4 and PLK1, with IC50 values in the nanomolar range, comparable to the established inhibitor volasertib. nih.gov Another research effort successfully used a hybridization strategy to combine the pharmacophores of known inhibitors to create a series of 4-piperazinyl-2-aminopyrimidine derivatives. researchgate.net This led to the discovery of compound 14j , which showed balanced inhibitory activity against both Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), two key targets in hematological malignancies. researchgate.net
Antiplatelet Aggregation Effects
Uncontrolled platelet aggregation is a key factor in the development of arterial thrombosis, which can lead to severe cardiovascular events like myocardial infarction and stroke. unife.itnih.gov Consequently, there is significant interest in developing new antiplatelet agents. Derivatives of aminopyrimidines have been investigated for their ability to inhibit platelet aggregation.
In one study, a series of 6-amino-2-thio-3H-pyrimidin-4-one derivatives were synthesized and tested for their ability to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). unife.itnih.gov The compounds were tested at a concentration of 10⁻⁴M, and while none induced aggregation themselves, they all showed some level of inhibition against aggregation induced by 10⁻⁶ M ADP. unife.itnih.gov Compounds 2c and 2h were particularly effective, demonstrating marked inhibitory activity. unife.itnih.gov Another study synthesized a series of 2-aminopyrimidine (B69317) and 2-substituted-4,6-diaminopyrimidine derivatives and evaluated their effects on aggregation induced by both ADP and arachidonic acid. nih.govnih.gov While none of the compounds showed satisfactory activity against ADP-induced aggregation, acceptable activities were observed against aggregation induced by arachidonic acid. nih.govnih.gov
| Compound | Inducing Agent | Inhibition (%) | Compound Concentration |
|---|---|---|---|
| 2c | ADP (10⁻⁶ M) | 91% unife.itnih.gov | 10⁻⁴ M unife.itnih.gov |
| 2h | ADP (10⁻⁶ M) | 87% unife.itnih.gov | 10⁻⁴ M unife.itnih.gov |
Antimalarial Compound Exploration
The pyrimidine scaffold is a key component in various biologically active molecules, and its derivatives have been a focal point in the search for new antimalarial drugs, especially in light of increasing resistance to existing therapies. Researchers have designed and synthesized novel series of pyrimidine derivatives and evaluated their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
One area of investigation has involved the development of 5-substituted amino-2,4-diamino-8-chloropyrimido-[4,5-b]quinolines. These compounds were designed based on a pharmacophore model for potent antimalarial activity and were synthesized through a novel route. Their blood schizonticidal activity was assessed in mice infected with Plasmodium berghei. Out of nine evaluated compounds, three demonstrated curative potential when compared to the standard drug chloroquine, based on Mean Survival Time (MST) data nih.gov.
In another study, a series of 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives were synthesized and tested for their in vitro antiplasmodial activity against the chloroquine-resistant W2 strain of P. falciparum. Several of these compounds exhibited significant activity, with IC50 values ranging from 0.74 to 6.4 μM. Notably, two compounds, F4 and F16, showed potent activity with IC50 values of 0.75 and 0.74 μM, respectively. These promising compounds were also found to be non-cytotoxic against human lung (A549) and cervical (HeLa) cancer cell lines, indicating a favorable selectivity index rsc.org.
Furthermore, research into 2,4-diamino-thienopyrimidines has led to the identification of lead molecules with improved in vivo exposure. Analogue 40 from this series demonstrated excellent in vivo antimalarial activity when administered orally in a P. berghei mouse model nih.gov.
| Compound Series | Test Model | Key Findings | Reference |
|---|---|---|---|
| 5-substituted amino-2,4-diamino-8-chloropyrimido-[4,5-b]quinolines | Plasmodium berghei (in vivo) | Three compounds showed curative potential compared to chloroquine. | nih.gov |
| Tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine derivatives (F4, F16) | P. falciparum W2 strain (in vitro) | IC50 values of 0.75 μM and 0.74 μM, respectively. | rsc.org |
| 2,4-diamino-thienopyrimidines (Analogue 40) | Plasmodium berghei (in vivo) | Excellent oral antimalarial activity at 50 mg/kg. | nih.gov |
Neuroprotective Potential Investigations
The investigation into pyrimidine derivatives has extended to their potential role in neuroprotection, a critical area of research for treating neurodegenerative diseases. Oxidative stress is a known contributor to neuronal damage, and compounds that can mitigate its effects are of significant interest mdpi.com.
A study focused on newly synthesized N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, which were evaluated for their ability to protect human neuroblastoma SH-SY5Y cells from death induced by hydrogen peroxide (H₂O₂), a potent source of exogenous free radicals. Several of these compounds demonstrated significant neuroprotective effects. For instance, compound 4g showed a strong neuroprotective effect, with cell protection percentages of 47%, 68%, and 77% at concentrations of 0.1 μM, 1 μM, and 5 μM, respectively. Compound 4i was identified as the most potent neuroprotectant in this series, almost completely reversing the toxicity of H₂O₂ at concentrations of 1 μM (118% protection) and 5 μM (95% protection) mdpi.com. These findings highlight the potential of the pyrimidopyrimidine scaffold in the development of agents for pathologies linked to oxidative stress, such as Alzheimer's disease mdpi.com.
| Compound | Concentration | Neuroprotective Effect (% protection against H₂O₂ toxicity) | Reference |
|---|---|---|---|
| Compound 4g | 0.1 μM | 47% | mdpi.com |
| 1 μM | 68% | ||
| 5 μM | 77% | ||
| Compound 4i | 0.1 μM | 68% | mdpi.com |
| 1 μM | 118% | ||
| 5 μM | 95% |
DNA Interaction Studies, Including Photocleavage Mechanisms
The interaction of small molecules with DNA is a fundamental aspect of drug action, particularly for anticancer and antimicrobial agents. Pyrimidine derivatives have been investigated for their ability to bind to DNA and, in some cases, induce cleavage upon photoirradiation. This photocleavage ability opens avenues for photodynamic therapy applications.
Research on bis-pyrimidine derivatives has shown that they can promote the photocleavage of DNA when photosensitized under UV-A irradiation mdpi.com. The mechanism of photocleavage often involves the generation of reactive oxygen species (ROS) by the photosensitizer upon light absorption, which then leads to damage of the DNA strands. The efficiency of this process can be influenced by the specific chemical structure of the pyrimidine derivative and its binding affinity to DNA mdpi.com.
The photophysical properties of diaminopyrimidines, which are structurally related to this compound, have been studied to understand their excited-state dynamics. For 2,4-diaminopyrimidine, theoretical calculations have shown the existence of several pathways for ultrafast radiationless deactivation, which is a key characteristic for photostability mdpi.comrsc.org. This intrinsic photostability is a feature of natural DNA bases and is crucial for minimizing photodamage mdpi.com. However, modifications to the pyrimidine ring can alter these photophysical properties, potentially leading to the population of long-lived excited states that can trigger photochemical reactions, such as those involved in DNA photocleavage mdpi.com.
The interaction with DNA is often mediated by a network of polar contacts and hydrogen bonds formed between the functional groups on the pyrimidine ring and the DNA bases. For instance, in a study of 2-Amino-N′-aroyl(het)arylhydrazides, the free -NH₂ group and carbonyl groups were found to be involved in forming hydrogen bonds with DNA bases, contributing to the binding strength. The photocleavage ability of these compounds was found to be dependent on the specific substituents and the wavelength of irradiation, with some derivatives showing moderate activity at a concentration of 100 μM under UV-A light mdpi.com.
Material Science and Other Scientific Applications
Corrosion Inhibition in Metallic Systems
Organic compounds containing heteroatoms like nitrogen and sulfur are effective corrosion inhibitors, especially in acidic environments. sdit.ac.inresearchgate.net The pyrimidine (B1678525) ring and its substituents in 4,5-Diaminopyrimidine-2-thiol provide multiple active centers for adsorption onto a metal surface, forming a protective barrier against corrosive agents. sdit.ac.insrce.hr The inhibition mechanism involves the displacement of water molecules from the metal surface and the subsequent adsorption of the inhibitor, which blocks both anodic and cathodic reaction sites. mdpi.com
The efficacy of a corrosion inhibitor is fundamentally dependent on its ability to adsorb onto the metallic surface. mdpi.com The adsorption of heterocyclic inhibitors like pyrimidine derivatives can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). mdpi.com
Physisorption: This process involves electrostatic interactions between the charged metal surface and the inhibitor molecule. In acidic solutions, the nitrogen atoms of the pyrimidine ring can become protonated, leading to the adsorption of the cationic inhibitor onto a surface with pre-adsorbed counter-ions. mdpi.com
Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate covalent bond. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic pyrimidine ring, can be donated to the vacant d-orbitals of the metal atoms. sdit.ac.in
The adsorption process is often described by isotherms, such as the Langmuir adsorption isotherm, which relates the surface coverage (θ) to the concentration of the inhibitor. researchgate.netgrnjournal.us Thermodynamic parameters are crucial for understanding the nature of this adsorption. The standard free energy of adsorption (ΔG°ads) indicates the spontaneity of the process; a negative value signifies spontaneous adsorption. mdpi.comresearchgate.net Values of ΔG°ads around -20 kJ/mol are typically associated with physisorption, while values approaching or more negative than -40 kJ/mol suggest chemisorption. mdpi.com The enthalpy of adsorption (ΔH°ads) indicates whether the process is exothermic or endothermic. mdpi.com
Table 1: Representative Thermodynamic and Kinetic Parameters for a Heterocyclic Corrosion Inhibitor
| Parameter | Typical Value/Observation | Significance |
| Adsorption Isotherm | Langmuir | Assumes monolayer adsorption on a homogeneous surface. |
| ΔG°ads (kJ/mol) | -25 to -40 | Negative values indicate spontaneous adsorption. The magnitude suggests a mix of physisorption and chemisorption. |
| Kads (L/mol) | High values (>100) | A high equilibrium constant of adsorption indicates strong interaction with the metal surface. |
| ΔH°ads (kJ/mol) | Negative | An exothermic process, meaning adsorption is favored at lower temperatures. |
| Ea (kJ/mol) | Higher in presence of inhibitor | The activation energy for the corrosion process increases, indicating the inhibitor slows the reaction. |
This table is illustrative and shows typical data for effective heterocyclic inhibitors. Specific experimental data for this compound was not available in the search results.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the relationship between a molecule's electronic structure and its corrosion inhibition efficiency. srce.hrijcce.ac.ir Several key parameters are calculated to predict the behavior of an inhibitor. researchgate.net
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal surface, enhancing adsorption and inhibition efficiency. srce.hr
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, forming feedback bonds that strengthen the adsorption. researchgate.net
Energy Gap (ΔE = ELUMO – EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance as it facilitates electron transfer. researchgate.net
Mulliken Charges: Analysis of the charges on individual atoms helps identify the specific heteroatoms (N, S) that are the most likely centers for adsorption onto the metal surface. researchgate.net
The combination of electron-donating amino groups, the sulfur atom, and the π-system of the pyrimidine ring in this compound suggests it possesses the necessary electronic features to be an effective corrosion inhibitor. sdit.ac.in
Table 2: Illustrative Quantum Chemical Parameters for a Pyrimidine-based Inhibitor
| Parameter | Definition | Relation to Inhibition Efficiency |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher value indicates better electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower value indicates better electron-accepting ability. |
| ΔE (Energy Gap) | ELUMO - EHOMO | Lower value indicates higher reactivity and better inhibition. |
| η (Hardness) | (ELUMO - EHOMO) / 2 | Lower value (softness) indicates higher reactivity. |
| σ (Softness) | 1 / η | Higher value indicates higher reactivity. |
| ΔN | Fraction of Electrons Transferred | Indicates the tendency of an inhibitor to donate electrons to the metal. |
This table describes key quantum chemical parameters and their general correlation with corrosion inhibition. Specific calculated values for this compound were not found in the search results.
Bioconjugation and Surface Functionalization
The thiol (-SH) group is exceptionally useful in bioconjugation and surface chemistry due to its strong affinity for the surfaces of noble metals, particularly gold. atomfair.comfrontiersin.org This interaction forms a stable gold-sulfur (Au-S) covalent bond, allowing for the straightforward creation of self-assembled monolayers (SAMs). frontiersin.org this compound, possessing a terminal thiol group, can be used as a linker molecule to anchor other entities onto gold nanoparticles or surfaces. atomfair.comlunanano.com
This surface functionalization is a cornerstone of nanotechnology and biosensor development. frontiersin.org For instance, by immobilizing this compound on a gold substrate, the exposed amino groups on the pyrimidine ring become available for further chemical reactions. nih.gov These amino groups can be used to covalently attach biomolecules such as DNA, peptides, or enzymes, creating a functional biosensing platform. nih.govgenelink.com This two-step functionalization provides a versatile method for creating complex, tailored surfaces for specific diagnostic or therapeutic applications. acs.org
Integration into Polymeric Materials for Specific Properties
The reactive functional groups of this compound—the two primary amines and the thiol group—make it a versatile building block for polymer chemistry. It can be integrated into polymeric structures to impart specific properties.
One approach is to use it as a monomer in step-growth polymerization. The diamino functionality allows it to react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The introduction of the heterocyclic pyrimidine-thiol moiety into the polymer backbone can enhance thermal stability and introduce sites for metal coordination or further modification. researchgate.net
Alternatively, it can be used for the post-polymerization modification of existing polymers. tandfonline.com The thiol group can readily participate in "thiol-ene" click chemistry reactions, a highly efficient method for grafting molecules onto polymers containing carbon-carbon double bonds. nih.gov Similarly, the amino groups can be used to functionalize polymers that have reactive side chains like epoxides or isocyanates. tandfonline.com This grafting approach allows for the precise introduction of the diaminopyrimidine-thiol functionality onto a polymer surface or backbone, which could be used to create materials with antibacterial properties, specific binding capabilities, or enhanced adhesion.
Development of Novel Dyes and Pigments (e.g., Vat Dyes)
Heterocyclic compounds are fundamental structures in the chemistry of dyes and pigments. 4,5-Diaminopyrimidines are well-established precursors in the synthesis of pteridines, a class of fused heterocyclic compounds composed of a pyrimidine ring fused to a pyrazine (B50134) ring. researchgate.netresearchgate.net Pteridine (B1203161) derivatives are known to be colored compounds and are found in nature as pigments, for example, in the wings of butterflies. researchgate.net
The synthesis of the pteridine ring system can be achieved by the condensation of the adjacent 4- and 5-amino groups of a diaminopyrimidine with a 1,2-dicarbonyl compound like glyoxal (B1671930) or a α-halogeno-ketone. researchgate.netrsc.org The resulting pteridine scaffold is an aromatic, electron-rich system that can act as a chromophore. By choosing appropriate starting materials and further modifying the resulting pteridine core, a wide range of dyes and pigments with different colors and properties can be synthesized. rsc.org While not a vat dye itself, which are typically based on anthraquinone (B42736) or indigo (B80030) structures, this compound serves as a key building block for other classes of heterocyclic colorants. grnjournal.us
Future Research Trajectories and Interdisciplinary Opportunities
Rational Drug Design and Optimization of Pharmacological Profiles
The inherent structure of 4,5-diaminopyrimidine-2-thiol is a promising foundation for the rational design of novel therapeutic agents. vulcanchem.comneliti.com Through methodical structural modifications, scientists aim to improve its pharmacological characteristics, such as potency and selectivity. Key to this is the targeted derivatization of its amino and thiol groups to foster interactions with specific biological targets. vulcanchem.comnih.gov
A significant area of investigation is the creation of kinase inhibitors. The pyrimidine (B1678525) core is a known pharmacophore for this class of drugs, and by adding different substituents, researchers can fine-tune the molecule's capacity to bind to the ATP-binding site of particular kinases, thereby inhibiting their function. mdpi.com This has led to the development of potent inhibitors for enzymes like Janus kinase (JAK) and spleen tyrosine kinase (Syk). nih.gov Another important avenue is the development of antimicrobial agents. vulcanchem.comnih.gov The diaminopyrimidine structure is a feature of drugs that disrupt folic acid metabolism in microbes. nih.gov By synthesizing derivatives of this compound, researchers are exploring new inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for the survival of bacteria and protozoa. nih.govresearchgate.net
The antioxidant capabilities of the thiol group are also being harnessed for the design of neuroprotective agents. longdom.org Given that oxidative stress is a contributor to neurodegenerative diseases, research is focused on creating derivatives that can neutralize reactive oxygen species and shield neurons from harm.
Exploration of Novel Synthetic Methodologies for Structural Diversity
To unlock the full therapeutic potential of this compound, a wide-ranging library of its derivatives is essential. worldwidejournals.com This requires the development of new and efficient synthetic methods. Current research is centered on creating more adaptable and regioselective reactions for precise modifications of the pyrimidine core. longdom.orgrsc.org
One strategy is the application of modern cross-coupling reactions, which allow for the introduction of a variety of aryl and alkyl groups at specific points on the pyrimidine ring, a critical step for structure-activity relationship (SAR) studies. mdpi.com Another area of focus is the development of multicomponent reactions (MCRs), which offer an efficient way to synthesize complex molecules in a single step. nih.gov Researchers are looking into new MCRs that use this compound as a fundamental component to quickly generate diverse chemical libraries for screening. rsc.org There is also a growing interest in using enzymatic and biocatalytic methods to synthesize derivatives, offering the potential for greater selectivity and milder reaction conditions. longdom.org
Advanced Mechanistic Investigations of Biological Activities
While numerous derivatives of this compound have shown promising biological activity, a thorough understanding of their mechanisms of action is often needed. nih.gov Advanced mechanistic studies are vital for optimizing their therapeutic benefits and identifying any off-target effects.
A primary focus is the application of structural biology techniques, such as X-ray crystallography, to determine the three-dimensional structures of these compounds when bound to their biological targets. iucr.org This information is crucial for understanding their activity at a molecular level and guiding further drug design. mdpi.com In addition to structural analysis, advanced cellular and molecular biology techniques are being used to understand the downstream effects of these compounds, including changes in gene and protein expression. mdpi.com The development of chemical probes based on the this compound scaffold is also an active research area, which can help in identifying the direct cellular targets of these compounds. researchgate.net
Development of Sustainable Synthesis Protocols
With the expanding applications of this compound and its derivatives, the need for sustainable and environmentally friendly synthesis methods is growing. researchgate.net Traditional synthetic routes often rely on harsh chemicals and toxic solvents. researchgate.net
Current research in this domain is guided by the principles of green chemistry. rsc.org This includes creating catalytic methods that use earth-abundant metals and reduce the use of stoichiometric reagents. researchgate.net The use of alternative reaction media like water is also being explored to lessen the dependence on volatile organic solvents. researchgate.net Continuous flow synthesis is another promising approach, offering improved safety and efficiency. researchgate.net Furthermore, there is a strong emphasis on atom economy, designing synthetic routes that are more direct and produce fewer byproducts. researchgate.net
Application in Emerging Technologies (e.g., Sensing, Nanomaterials)
Beyond its medical applications, the distinct chemical properties of this compound make it a strong candidate for emerging technologies like chemical sensing and nanomaterials. a2bchem.com The molecule's hydrogen bonding capabilities and the thiol group's affinity for metal surfaces are key features being utilized in these fields. vulcanchem.com
In chemical sensing, researchers are creating sensors based on this compound to detect various analytes, including metal ions and small molecules. ontosight.ai A recent study detailed a dual-mode biosensor using 4,5-diamino-2-thiouracil-capped gold nanoparticles for the nonenzymatic determination of uric acid in saliva. nih.govresearchgate.net This sensor works through the aggregation of nanoparticles in the presence of uric acid, leading to a detectable color and photothermal change. nih.govresearchgate.net
In the realm of nanomaterials, this compound is being used as a functional ligand to modify the surface of nanoparticles. beilstein-journals.orggoogle.com For instance, gold nanoparticles functionalized with 4,6-diamino-2-pyrimidinethiol have been shown to have antibacterial properties that can be tuned by adjusting the nanoparticle size. nih.gov This functionalization can improve the stability and biocompatibility of nanoparticles for applications in targeted drug delivery and bioimaging. nih.gov The self-assembling properties of the diaminopyrimidine structure are also being investigated for the development of novel supramolecular materials. vulcanchem.com
Interactive Data Table: Research Trajectories for this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
